(7-Chloroquinolin-2-yl)methanol synthesis pathways and mechanisms
This technical guide details the synthesis pathways for (7-Chloroquinolin-2-yl)methanol (CAS: 10349-57-2), a critical hydroxymethyl-quinoline intermediate used primarily in the synthesis of leukotriene receptor antagonis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis pathways for (7-Chloroquinolin-2-yl)methanol (CAS: 10349-57-2), a critical hydroxymethyl-quinoline intermediate used primarily in the synthesis of leukotriene receptor antagonists like Montelukast .
Executive Summary & Retrosynthetic Analysis
(7-Chloroquinolin-2-yl)methanol is a functionalized quinoline derivative. Its synthesis is governed by the need to selectively functionalize the C2-position of the quinoline ring while maintaining the integrity of the chlorine substituent at C7.
From a retrosynthetic perspective, two primary disconnections are most viable for laboratory and scale-up settings:
C2-Methyl Functionalization (Boekelheide Rearrangement): Exploiting the acidity of the C2-methyl protons in 7-chloroquinaldine via N-oxide activation.
C2-Carboxyl Reduction: Reducing the oxidation state of a 2-carboxylic acid or ester precursor.
Pathway A: The Boekelheide Rearrangement
Starting Material: 7-Chloroquinaldine (7-Chloro-2-methylquinoline)
Mechanism: [3,3]-Sigmatropic Rearrangement
Utility: High atom economy; avoids high-pressure hydrogenation.
This pathway is preferred for converting the readily available 7-chloroquinaldine directly to the alcohol without metal-catalyzed oxidation. It proceeds through a Polonovski-type or Boekelheide rearrangement sequence.
Mechanistic Workflow
N-Oxidation: The quinoline nitrogen is oxidized to the N-oxide, increasing the acidity of the C2-methyl protons.
Acylation: Reaction with an anhydride (acetic or trifluoroacetic) activates the oxygen.[1]
Sigmatropic Rearrangement: A concerted [3,3]-shift moves the acetoxy group to the benzylic carbon.
Hydrolysis: The resulting ester is hydrolyzed to the target alcohol.[2]
Isolation: Evaporate MeOH, extract aqueous phase with Ethyl Acetate (EtOAc).
Purification: Recrystallize from Ethanol/Hexane or use silica flash chromatography (EtOAc/Hexane gradient).
Pathway Visualization (DOT)
Figure 1: The Boekelheide rearrangement sequence transforming the methyl group to a hydroxymethyl group via an N-oxide intermediate.
Pathway B: Reductive Synthesis
Starting Material: 7-Chloroquinoline-2-carboxylic acid (or Methyl Ester)
Mechanism: Nucleophilic Acyl Substitution / Hydride Transfer
Utility: High purity profile; suitable if the carboxylic acid is a cheaper feedstock.
This method relies on the reduction of the carbonyl carbon.[5] While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent, the use of Sodium Borohydride (NaBH₄) enhanced with Lewis acids (CaCl₂) provides a safer, more chemoselective alternative that avoids reducing the chloro-substituent.
Rationale: NaBH₄ alone reduces esters slowly. CaCl₂ generates Ca(BH₄)₂ in situ, a more potent reducing agent, or activates the carbonyl oxygen via coordination.
Protocol:
Dissolve ester (10 mmol) in dry THF/EtOH.
Add CaCl₂ (15 mmol) and stir for 15 minutes to complex.
Add NaBH₄ (20 mmol) portion-wise at 0°C.
Allow to warm to RT and stir for 4–8 hours.
Quench: Carefully add dilute HCl or saturated NH₄Cl at 0°C (Hydrogen evolution!).
Extraction: Extract with EtOAc, wash with brine, dry over MgSO₄.
Pathway Visualization (DOT)
Figure 2: Stepwise reduction of the carboxylic acid derivative to the alcohol using Lewis-acid activated borohydride.
Comparative Analysis & Critical Process Parameters (CPP)
Parameter
Pathway A (Boekelheide)
Pathway B (Ester Reduction)
Starting Material
7-Chloroquinaldine (Inexpensive)
7-Chloroquinoline-2-carboxylic acid
Reagent Safety
Moderate (m-CPBA is an oxidant)
High (NaBH₄) to Low (LiAlH₄)
Atom Economy
High
Moderate (Loss of MeOH)
Impurity Profile
N-oxide breakthrough; Over-acylation
De-chlorination (if using LiAlH₄/Pd)
Scalability
Excellent (Liquid phase rearrangement)
Good (Exotherm management required)
Critical Process Parameters
De-chlorination Risk: In Pathway B, avoid catalytic hydrogenation (H₂/Pd) or excessive temperatures with LiAlH₄, as the C7-Chlorine bond is susceptible to hydrogenolysis, which would yield the non-functionalized quinoline.
Anhydrous Conditions: Pathway A (Step 2) requires strict moisture control. Acetic anhydride hydrolysis competes with the rearrangement, lowering yields.
Temperature Control: The Boekelheide rearrangement is highly temperature-dependent. Reflux is required for the acetate shift; lower temperatures generally fail to overcome the activation energy of the [3,3]-sigmatropic shift.
References
Boekelheide Reaction Mechanism & Scope
Source: Wikipedia / Journal of the American Chemical Society
Context: Original description of the rearrangement of 2-methylpyridine N-oxide to 2-hydroxymethylpyridine.
Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
Source: MDPI (Molbank)
Context: Demonstrates the stability and synthesis of 7-chloroquinoline N-oxides and subsequent C2 functionaliz
Rearrangement of Heteroarom
Source: Zenodo / J. Indian Chem. Soc.
Context: Specific protocol for converting 2,4-dimethylquinoline N-oxide to 2-hydroxymethyl deriv
Synthesis of Fingolimod Deriv
Source: PubMed Central (PMC)
Context: Protocols for reducing esters to alcohols using NaBH4/CaCl2 and LiAlH4 in complex organic frameworks.
2-Substituted Quinolines (P
Source: European P
Context: Describes the reduction of quinoline-2-carbaldehyde deriv
Technical Guide: Physicochemical Properties & Characterization of (7-Chloroquinolin-2-yl)methanol
The following technical guide details the physicochemical properties, synthesis context, and analytical characterization of (7-Chloroquinolin-2-yl)methanol , a critical intermediate in the pharmaceutical development of l...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis context, and analytical characterization of (7-Chloroquinolin-2-yl)methanol , a critical intermediate in the pharmaceutical development of leukotriene receptor antagonists (e.g., Montelukast).
Executive Summary
(7-Chloroquinolin-2-yl)methanol (CAS: 14548-58-4) is a functionalized quinoline derivative primarily utilized as a building block in the synthesis of Montelukast Sodium (Singulair). Its structural integrity is defined by the 7-chloro substitution, which imparts lipophilicity and metabolic stability, and the 2-hydroxymethyl group, which serves as the reactive handle for subsequent mesylation and coupling reactions. This guide provides a comprehensive analysis of its physical constants, spectral signature, and handling protocols for drug development applications.
Molecular Identity & Structural Analysis[1][2]
The molecule consists of a bicyclic quinoline core substituted with a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position. The electron-withdrawing chlorine atom lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.
[M+H]⁺: m/z 194.03 (Characteristic 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl).
Synthesis & Impurity Fate Mapping
The synthesis typically proceeds from 7-Chloroquinaldine (7-chloro-2-methylquinoline). Understanding this route is vital for identifying potential impurities (e.g., unreacted starting material or over-oxidized acid).
Reaction Pathway
Oxidation: 7-Chloroquinaldine is oxidized (using SeO₂ or via N-oxide rearrangement) to the alcohol.
Impurity Risk: Over-oxidation leads to the carboxylic acid, while under-oxidation leaves the methyl precursor.
Figure 2: Synthesis pathway and impurity fate mapping.
Experimental Protocols
Protocol A: Analytical HPLC Method
This method separates the alcohol from its non-polar precursor (quinaldine) and polar acid impurities.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
Detection: UV at 254 nm (max absorption for quinoline core).
Temperature: 30 °C.
Protocol B: Purification via Recrystallization
If the crude product contains unreacted starting material (7-chloroquinaldine), recrystallization exploits the polarity difference introduced by the hydroxyl group.
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL per gram).
Precipitation: Slowly add Hexane or Heptane (anti-solvent) while stirring until turbidity persists.
Cooling: Cool gradually to room temperature, then to 0–4 °C for 2 hours.
Filtration: Filter the off-white crystals and wash with cold Hexane.
Drying: Vacuum dry at 40 °C to remove residual solvent.
Biological & Safety Context
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.
Storage: Store in a cool, dry place. The alcohol is stable, but the subsequent mesylate derivative is moisture-sensitive and unstable.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 930708, (2-Chloroquinolin-3-yl)methanol. (Note: Isomer reference for property comparison). Retrieved from .
Merck & Co., Inc. Process for the preparation of Montelukast and its salts. European Patent EP1812394B1. (Describes the use of the alcohol intermediate). Retrieved from .
Mokhtari, J. et al. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. Retrieved from .
Sigma-Aldrich. Safety Data Sheet for Quinoline Derivatives. (General handling for chloro-quinoline alcohols). Retrieved from .
The Dual Arsenal of Quinoline Methanols: A Technical Guide to Their Antimalarial Mechanisms of Action
Introduction: A Legacy of Quinoline Methanols in the Fight Against Malaria For centuries, the quinoline scaffold has been the backbone of antimalarial chemotherapy, a testament to its enduring efficacy against Plasmodium...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Legacy of Quinoline Methanols in the Fight Against Malaria
For centuries, the quinoline scaffold has been the backbone of antimalarial chemotherapy, a testament to its enduring efficacy against Plasmodium falciparum, the most virulent of human malaria parasites. This in-depth technical guide elucidates the intricate mechanisms of action of a key subclass, the quinoline methanols, with a primary focus on the historical cornerstone, quinine, and its potent synthetic analogue, mefloquine. We will dissect the evolution of our understanding, from the classical inhibition of heme detoxification to the recent paradigm-shifting discovery of ribosomal targeting. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the core mechanisms but also detailed, field-proven experimental protocols to investigate these pathways. Our narrative is built upon a foundation of scientific integrity, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system.
Section 1: The Classical Hypothesis - Disruption of Heme Detoxification
The intraerythrocytic stages of the malaria parasite's life cycle are characterized by the extensive digestion of host hemoglobin in an acidic digestive vacuole (DV). This process releases large quantities of toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by crystallizing it into an inert polymer called hemozoin.[1][2] The inhibition of this crucial detoxification pathway has long been considered a primary mechanism of action for many quinoline-based antimalarials.[3][4][5]
The Molecular Interaction: Capping the Growing Crystal
The prevailing hypothesis for quinine's action is its interference with hemozoin biocrystallization.[6] Quinine, a weak base, is thought to accumulate in the acidic DV. There, it is proposed to bind to the growing faces of the hemozoin crystal, effectively "capping" it and preventing further polymerization of heme monomers.[4] This leads to an accumulation of toxic free heme, which is believed to induce oxidative stress and damage to parasite membranes, ultimately leading to cell death.[1] While this mechanism is well-established for the 4-aminoquinoline chloroquine, its role in the more lipophilic quinoline methanols like mefloquine is now considered to be a secondary effect.[7]
Experimental Validation: The Hemozoin Inhibition Assay
The in vitro hemozoin inhibition assay is a cornerstone for evaluating the potential of compounds to interfere with heme detoxification. Several methodologies exist, with the spectrophotometric assay being a robust and high-throughput option.
The choice of an acidic buffer (e.g., acetate buffer, pH 4.8) is critical to mimic the environment of the parasite's digestive vacuole, where hemozoin formation occurs.[8] Hemin, the chloride salt of heme, is used as the substrate. A detergent such as NP-40 or Tween 20 can be included to promote the formation of β-hematin (the synthetic equivalent of hemozoin) and enhance the reproducibility of the assay.[8] The use of a plate-based format allows for high-throughput screening of compound libraries.[1][3][9]
Objective: To quantify the ability of a test compound to inhibit the formation of β-hematin in vitro.
Materials:
Hemin chloride
Dimethyl sulfoxide (DMSO)
Sodium acetate buffer (0.5 M, pH 4.8)
NP-40 (Nonidet P-40) or Tween 20
Pyridine
96-well microtiter plates
Plate reader capable of measuring absorbance at 405 nm
Procedure:
Preparation of Reagents:
Prepare a 25 mM stock solution of hemin in DMSO. Sonicate briefly to aid dissolution.
Prepare a working solution of hemin by diluting the stock solution in 0.5 M sodium acetate buffer (pH 4.8) to a final concentration of 100 µM.
Prepare stock solutions of test compounds and control drugs (e.g., chloroquine as a positive inhibitor, DMSO as a negative control) in DMSO.
Assay Setup:
In a 96-well plate, perform serial dilutions of the test compounds.
Add 100 µL of the hemin working solution to each well.
The final volume in each well should be consistent, typically 200 µL.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.
Quantification of Free Heme:
After incubation, centrifuge the plate to pellet the β-hematin.
Carefully remove the supernatant.
Wash the pellet with DMSO to remove any unreacted, soluble heme. Repeat this wash step.
Add a solution of pyridine to each well to form a complex with the remaining free heme (that which was not incorporated into β-hematin).
Measure the absorbance at 405 nm using a plate reader.
Data Analysis:
The absorbance is directly proportional to the amount of free heme.
Calculate the percentage of hemozoin inhibition for each compound concentration relative to the positive and negative controls.
Determine the IC50 value (the concentration of the compound that inhibits 50% of hemozoin formation).
Section 2: A Paradigm Shift - Mefloquine's Targeting of the Ribosome
While the hemozoin inhibition model held sway for decades, recent groundbreaking research has revealed a more precise and primary mechanism for mefloquine: the direct inhibition of protein synthesis through its interaction with the parasite's 80S ribosome.[6][10] This discovery has fundamentally altered our understanding of how this potent antimalarial exerts its parasiticidal effects.
The Molecular Target: The GTPase-Associated Center of the 80S Ribosome
High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the binding site of mefloquine on the P. falciparum 80S ribosome.[6][10] These studies revealed that the (+)-enantiomer of mefloquine binds within the GTPase-associated center (GAC) on the large ribosomal subunit.[6] This site is critical for the recruitment of elongation factors, which are essential for the translocation step of protein synthesis. By binding to this site, mefloquine effectively stalls the ribosome, leading to a global shutdown of protein production and subsequent parasite death.[6]
Diagram: Mefloquine's Mechanism of Action
Caption: Increased PfMDR1 expression pumps mefloquine into the digestive vacuole, reducing its concentration at the ribosomal target.
Experimental Validation: Quantifying pfmdr1 Gene Copy Number
Determining the copy number of the pfmdr1 gene is a key molecular assay for assessing potential mefloquine resistance in P. falciparum isolates. Real-time quantitative PCR (qPCR) is a highly sensitive and accurate method for this purpose.
This method relies on the relative quantification of the target gene (pfmdr1) against a single-copy reference gene (e.g., β-tubulin) in the parasite genome. [7]The use of a TaqMan probe-based assay enhances specificity and reduces the likelihood of detecting non-specific amplification products. [7]A standard curve generated from a parasite line with a known pfmdr1 copy number (e.g., 3D7, which has a single copy) is used to calibrate the assay.
Objective: To determine the relative copy number of the pfmdr1 gene in P. falciparum genomic DNA.
Materials:
Genomic DNA extracted from P. falciparum cultures or clinical isolates
Primers and TaqMan probes for pfmdr1 and a reference gene (e.g., β-tubulin)
TaqMan Gene Expression Master Mix
Real-time PCR instrument
Reference genomic DNA from a parasite line with a known pfmdr1 copy number (e.g., 3D7)
Procedure:
Primer and Probe Design:
Design highly specific primers and TaqMan probes for a conserved region of the pfmdr1 gene and the reference gene. Probes should be labeled with different fluorophores (e.g., FAM for pfmdr1 and VIC for the reference gene) to allow for multiplexing.
qPCR Reaction Setup:
Prepare a master mix containing the TaqMan Gene Expression Master Mix, primers, and probes for both genes.
In a 96- or 384-well qPCR plate, add the master mix and the template genomic DNA from the test samples and the reference strain. Include no-template controls.
Real-Time PCR Cycling:
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
Data Analysis:
Determine the cycle threshold (Ct) values for both the pfmdr1 and the reference gene for each sample.
Calculate the ΔCt for each sample by subtracting the reference gene Ct from the pfmdr1 Ct.
Calculate the ΔΔCt by subtracting the ΔCt of the reference strain from the ΔCt of the test sample.
The relative copy number is calculated as 2^(-ΔΔCt).
Section 4: Visualizing Drug Action - Fluorescence Microscopy
Fluorescence microscopy provides a powerful tool to visualize the subcellular localization and accumulation of antimalarial drugs within the parasite. This can offer valuable insights into their mechanism of action and potential resistance mechanisms.
Probing Drug Accumulation
Fluorescently-labeled versions of quinoline methanols or the use of fluorescent dyes that accumulate in specific parasite compartments can be employed to study drug distribution. For instance, the use of a fluorescent calcium indicator dye like Fluo-4 has been shown to be a substrate for PfMDR1, allowing for the indirect monitoring of its transport activity.
[11][12]
The choice of fluorescent probe is critical. Ideally, a fluorescently-tagged version of the drug of interest would be used, but this is not always available. Alternatively, dyes that are known to be transported by the protein of interest can be utilized. Confocal microscopy is often preferred for its ability to generate high-resolution optical sections, allowing for precise localization of the fluorescent signal within the parasite.
Objective: To visualize and quantify the accumulation of a fluorescent probe within P. falciparum.
Materials:
Synchronized P. falciparum culture
Fluorescent probe (e.g., Fluo-4 AM, or a fluorescently-labeled drug)
Hoechst 33342 or DAPI for nuclear staining
Confocal microscope
Procedure:
Parasite Preparation and Staining:
Incubate a synchronized culture of P. falciparum with the fluorescent probe at the desired concentration and for a specified time.
In a separate step, stain the parasites with a nuclear dye like Hoechst 33342 to visualize the parasite nucleus.
Wash the cells to remove excess dye.
Microscopy:
Prepare a wet mount of the stained, infected red blood cells.
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen dyes.
Image Analysis:
Analyze the images to determine the subcellular localization of the fluorescent probe.
Quantify the fluorescence intensity within specific compartments (e.g., the digestive vacuole, the cytoplasm) using image analysis software.
Compare the accumulation in drug-sensitive versus drug-resistant parasite strains.
Conclusion: An Integrated View of Quinoline Methanol Action
The mechanism of action of quinoline methanol antimalarials is a compelling example of the evolution of scientific understanding. While the classical model of hemozoin inhibition remains relevant, particularly for quinine, the discovery of mefloquine's direct targeting of the parasite's ribosome represents a significant advancement. This dual-pronged attack on fundamental parasite processes underscores the enduring utility of the quinoline scaffold. A comprehensive understanding of these mechanisms, coupled with robust experimental methodologies to probe them, is paramount for the rational design of next-generation antimalarials that can overcome the ever-present challenge of drug resistance. The protocols and insights provided in this guide are intended to empower researchers to contribute to this critical endeavor.
References
Wong, W., Bai, X., Sleebs, B. E., et al. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2, 17031. [Link]
The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. [Link]
Kim, H. S., et al. (2001). Analysis of Pfmdr 1 gene in mefloquine-resistant Plasmodium falciparum. Nucleic Acids Research Supplement, No. 1, 231-232. [Link]
Price, R. N., et al. (1997). Assessment of pfmdr1 gene copy number by tandem competitive polymerase chain reaction. Molecular and Biochemical Parasitology, 85(2), 161-9. [Link]
Infectious Diseases Data Observatory (IDDO). Copy number estimation of P. falciparum pfmdr1 v1.1. [Link]
Zhang, C., et al. (2023). The structure of Plasmodium falciparum multidrug resistance protein 1 reveals an N-terminal regulatory domain. PNAS, 120(32), e2303462120. [Link]
Roepe, P. D. (2009). Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors. Antimicrobial Agents and Chemotherapy, 53(7), 3095-3102. [Link]
Huy, N. T., et al. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01623-16. [Link]
Roepe, P. D., et al. (2009). Colorimetric high-throughput screen for detection of heme crystallization inhibitors. Antimicrobial Agents and Chemotherapy, 53(7), 3095-3102. [Link]
Huy, N. T., et al. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01623-16. [Link]
Martin, R. E., et al. (2022). Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT. PLoS Biology, 20(5), e3001614. [Link]
Huy, N. T., et al. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01623-16. [Link]
Gribble, J. E., et al. (1984). In vitro translation of Plasmodium falciparum proteins. The Australian journal of experimental biology and medical science, 62 ( Pt 2), 125-35. [Link]
Wellems, T. E., et al. (2013). The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations. Annual Review of Microbiology, 67, 479-500. [Link]
Wilson, D. W., et al. (2010). Development of fluorescent Plasmodium falciparum for in vitro growth inhibition assays. Malaria Journal, 9, 152. [Link]
Nosten, F., et al. (2009). Plasmodium falciparum pfmdr1 Amplification, Mefloquine Resistance, and Parasite Fitness. Antimicrobial Agents and Chemotherapy, 53(4), 1509-1515. [Link]
De, S., et al. (2022). Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. Microbiology Spectrum, 10(5), e01815-22. [Link]
Campo, M., et al. (2018). A high-throughput in vitro translation screen towards discovery of novel antimalarial protein translation inhibitors. bioRxiv. [Link]
Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 9(10), a033492. [Link]
Rohrbach, P., et al. (2015). Monitoring PfMDR1 transport in Plasmodium falciparum. Malaria Journal, 14, 270. [Link]
Kumar, S., et al. (2015). Fluorescence Based Methods for Rapid Diagnosis of Malaria. International Journal of Current Microbiology and Applied Sciences, 4(8), 832-839. [Link]
Accardi, A., et al. (2018). Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays. Methods in Molecular Biology, 1681, 127-142. [Link]
Herrera, L. S., et al. (1996). An in vitro system from Plasmodium falciparum active in endogenous mRNA translation. Memorias do Instituto Oswaldo Cruz, 91(5), 625-30. [Link]
Reiling, S. J., et al. (2019). PfMDR1 Transport Rates Assessed in Intact Isolated Plasmodium falciparum Digestive Vacuoles Reflect Functional Drug Resistance Relationship with pfmdr1 Mutations. International Journal of Molecular Sciences, 20(24), 6165. [Link]
Ferreira, P. E., et al. (2011). PfMDR1: mechanisms of transport modulation by functional polymorphisms. PLoS One, 6(9), e23875. [Link]
Wang, C., et al. (2022). Labeling Strategies for Surface-Exposed Protein Visualization and Determination in Plasmodium falciparum Malaria. Frontiers in Cellular and Infection Microbiology, 12, 888691. [Link]
Shapiro, H. M., et al. (2007). Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy. Cytometry Part A, 71(10), 838-47. [Link]
Reiling, S. J., & Rohrbach, P. (2015). Monitoring PfMDR1 transport in Plasmodium falciparum. Malaria Journal, 14, 270. [Link]
Egan, T. J., et al. (2016). Identification and Mechanistic Evaluation of Hemozoin-Inhibiting Triarylimidazoles Active against Plasmodium falciparum. ACS Medicinal Chemistry Letters, 7(12), 1144-1149. [Link]
Egan, T. J., et al. (2015). identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Journal of Medicinal Chemistry, 58(15), 6049-63. [Link]
Combrinck, J. M., et al. (2013). Hemozoin and antimalarial drug discovery. Future Medicinal Chemistry, 5(12), 1417-31. [Link]
Egan, T. J., et al. (2015). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. ACS Chemical Biology, 10(9), 1983-93. [Link]
Ginsburg, H., et al. (1998). Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait. Molecular and Biochemical Parasitology, 95(1), 33-44. [Link]
Applications of (7-Chloroquinolin-2-yl)methanol in Anticancer Drug Discovery: A Technical Guide for Researchers
Foreword: The Quinoline Scaffold - A Privileged Motif in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therape...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Quinoline Scaffold - A Privileged Motif in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Its rigid framework and the presence of a nitrogen atom create a unique electronic environment, making it an exceptional scaffold for interacting with a multitude of biological targets.[2] In the realm of oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization, among other mechanisms.[2][3] This has led to the development of several clinically approved anticancer drugs that feature the quinoline core.[4]
The 7-chloroquinoline moiety, in particular, is a recurring motif in potent bioactive molecules. The chloro-substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its therapeutic efficacy. This guide focuses on a specific, yet versatile, building block within this chemical space: (7-Chloroquinolin-2-yl)methanol . The introduction of a hydroxymethyl group at the 2-position of the 7-chloroquinoline scaffold opens up a rich avenue for synthetic diversification, allowing for the creation of novel derivatives with the potential for potent and selective anticancer activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of (7-Chloroquinolin-2-yl)methanol and its subsequent derivatization, alongside methodologies for evaluating the anticancer potential of the resulting compounds. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical and biological principles.
Section 1: Synthesis of the Key Building Block: (7-Chloroquinolin-2-yl)methanol
The synthesis of (7-Chloroquinolin-2-yl)methanol is a multi-step process that begins with the construction of the quinoline ring, followed by functional group manipulations at the 2-position. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for (7-Chloroquinolin-2-yl)methanol.
Protocol 1.1: Synthesis of 7-Chloro-2-methylquinoline (7-Chloroquinaldine)
The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines.[5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 7-chloroquinaldine, 3-chloroaniline is reacted with crotonaldehyde.
Materials:
3-Chloroaniline
Crotonaldehyde
Concentrated Hydrochloric Acid (HCl)
An oxidizing agent (e.g., p-chloranil or arsenic pentoxide)[5]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline in the chosen alcohol solvent.
Acidification: Slowly add concentrated HCl to the stirring solution. The reaction is exothermic, so cooling in an ice bath may be necessary.
Addition of Oxidant: Add the oxidizing agent to the reaction mixture.
Addition of Crotonaldehyde: Slowly add crotonaldehyde to the heated reaction mixture (reflux). The addition should be dropwise to control the exothermic reaction.
Reflux: After the addition is complete, maintain the reaction at reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Neutralize the excess acid by carefully adding a solution of NaOH until the pH is basic.
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Experimental Choices:
Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.
Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. p-Chloranil is a safer and more environmentally friendly alternative to traditional arsenic-based oxidants.[5]
Solvent: Alcohols like ethanol or 2-butanol are suitable solvents as they can dissolve the reactants and withstand the reflux temperatures.
Protocol 1.2: Oxidation of 7-Chloroquinaldine to 7-Chloroquinoline-2-carbaldehyde
The methyl group at the 2-position of the quinoline ring is activated and can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂).[6][7]
Materials:
7-Chloro-2-methylquinoline
Selenium dioxide (SeO₂)
Dioxane
Water
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide in a mixture of dioxane and water with heating.
Addition of Substrate: To the boiling solution of SeO₂, add a solution of 7-chloro-2-methylquinoline in dioxane.
Reflux: Reflux the reaction mixture until the starting material is consumed (monitor by TLC). A black precipitate of elemental selenium will form.
Work-up:
Filter the hot reaction mixture to remove the selenium precipitate.
Remove the dioxane and water under reduced pressure.
Treat the residue with a saturated aqueous solution of NaHCO₃ and stir vigorously until the product solidifies.
Purification:
Collect the solid by filtration, wash with water, and dry.
The crude aldehyde can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
Selenium Dioxide: SeO₂ is a specific oxidizing agent for activated methyl and methylene groups adjacent to aromatic rings or carbonyls.[8]
Dioxane/Water Solvent System: This solvent mixture is effective for dissolving both the organic substrate and the inorganic oxidant, facilitating the reaction. The presence of water is often crucial for the reactivity of SeO₂.[9]
Protocol 1.3: Reduction of 7-Chloroquinoline-2-carbaldehyde to (7-Chloroquinolin-2-yl)methanol
The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[10]
Materials:
7-Chloroquinoline-2-carbaldehyde
Sodium borohydride (NaBH₄)
Methanol or Ethanol
Water
Dichloromethane (DCM) or Ethyl acetate
Procedure:
Reaction Setup: Dissolve 7-chloroquinoline-2-carbaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride to the stirring solution in small portions. Effervescence (hydrogen gas evolution) may be observed.
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Work-up:
Quench the reaction by the slow addition of water.
Remove the alcohol solvent under reduced pressure.
Extract the aqueous residue with DCM or ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purify by column chromatography on silica gel or recrystallization to yield pure (7-Chloroquinolin-2-yl)methanol.
Causality of Experimental Choices:
Sodium Borohydride: NaBH₄ is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent or the aromatic quinoline ring.
Alcoholic Solvent: Methanol or ethanol are good solvents for both the substrate and the reducing agent and also act as a proton source during the work-up.
Section 2: Derivatization of (7-Chloroquinolin-2-yl)methanol for Anticancer Drug Discovery
The hydroxyl group of (7-Chloroquinolin-2-yl)methanol is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The goal of derivatization is to modulate the physicochemical properties of the parent molecule to enhance its anticancer activity, selectivity, and pharmacokinetic profile.
Advanced Protocol: Synthesis and Optimization of (7-chloroquinolin-4-ylthio) alkylbenzoate Derivatives
Introduction & Mechanistic Rationale The (7-chloroquinolin-4-ylthio) alkylbenzoate scaffold represents a critical pharmacophore in medicinal chemistry, bridging the antimalarial potency of the 4-aminoquinoline class (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Rationale
The (7-chloroquinolin-4-ylthio) alkylbenzoate scaffold represents a critical pharmacophore in medicinal chemistry, bridging the antimalarial potency of the 4-aminoquinoline class (e.g., Chloroquine) with the lipophilic, pocket-targeting properties of benzoate esters.[1] Unlike their nitrogen-linked congeners, these thioether derivatives exhibit distinct electronic properties and metabolic stability profiles, making them high-value targets for antimalarial (inhibition of
-hematin formation) and anticancer (induction of apoptosis) screening.[1]
The Synthetic Challenge
The synthesis relies on a Nucleophilic Aromatic Substitution (
) at the C4 position of the quinoline ring. While 4,7-dichloroquinoline is the standard electrophile, the reaction is complicated by:
Regioselectivity: Ensuring substitution occurs exclusively at C4 rather than C7 (controlled by the activating influence of the quinoline nitrogen).
Thiol Oxidation: Prevention of disulfide dimerization during the nucleophilic attack.[1]
Linker Stability: Maintaining the integrity of the alkyl-ester chain under basic
To address these, this guide presents a robust Two-Stage Convergent Protocol : first establishing the C-S bond using a mercapto-alkanol, followed by a mild Steglich esterification to append the benzoate moiety.[1]
Retrosynthetic Logic & Workflow
The most reliable route avoids subjecting the sensitive benzoate ester to the harsh heat/base of the
step.[1] Instead, we synthesize a hydroxyl-terminated thioether intermediate, which serves as a universal precursor for diverse benzoate derivatives.[1]
Figure 1: Convergent synthetic workflow separating the harsh C-S bond formation from the mild esterification step.
Detailed Experimental Protocols
Phase 1: Synthesis of [(7-chloroquinolin-4-yl)sulfanyl]alkanol Intermediate
Objective: Displace the C4-chloride with a mercapto-alcohol linker.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4,7-dichloroquinoline (5.0 mmol) in anhydrous DMF (10 mL).
Activation: Add
(10.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure suspension homogeneity.
Expert Insight: While Ethanol is "greener," DMF significantly accelerates the reaction rate due to better solubility of the intermediate complexes and higher boiling point stability.[1]
Addition: Add the mercapto-alkanol (6.0 mmol) dropwise via syringe to prevent localized high concentrations that might favor side reactions.
Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1).[1]
Checkpoint: The starting material (RF ~0.[1]8) should disappear within 4-12 hours, replaced by a more polar spot (RF ~0.3-0.4).[1]
Dissolution: Dissolve the benzoic acid derivative (1.1 mmol) and the S-alkyl alcohol intermediate (1.0 mmol) in anhydrous DCM (15 mL) under nitrogen.
Catalysis: Add DMAP (0.1 mmol).
Coupling: Cool the mixture to 0°C in an ice bath. Add EDCI.HCl (1.2 mmol) in one portion.
Mechanism:[1][4][5][6][7][8][9] EDCI activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by DMAP to form a highly reactive N-acylpyridinium species.[1] The alcohol then attacks this species to form the ester.[1]
Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours.
peak matching the calculated mass. Note the characteristic Chlorine isotope pattern ( ratio of 3:1).
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic failures.
Disulfide Formation: If the mercapto-alcohol oxidizes before reaction, you will isolate the disulfide dimer.[1] Prevention:[1] Use fresh reagents and strictly inert atmosphere.[1]
Regioselectivity: Attack at C7 is rare but possible if the reaction is forced with extremely strong bases (e.g., NaH) at very high temperatures.[1] Stick to Carbonate bases to maintain C4 specificity.[1]
References
Gutiérrez, J. E., et al. (2022).[1][10] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.[1][9][10][11][12] Pharmaceuticals, 15(10), 1234.[1][10] Link[1]
Ramírez-Prada, J., et al. (2020).[1][9] Synthesis and antimalarial activity of (S)-methyl-(7-chloroquinolin-4-ylthio) acetamidoalquilate derivatives. Journal of Chemical Research, 44(3), 161–166.[1] Link[1]
Technical Support Center: Effective Purification of Crude (7-Chloroquinolin-2-yl)methanol
Welcome to the technical support center for the purification of (7-Chloroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (7-Chloroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why" behind these purification strategies, ensuring your success in the lab.
Introduction to Purification Challenges
(7-Chloroquinolin-2-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude (7-Chloroquinolin-2-yl)methanol can contain a variety of impurities, including starting materials, by-products from side reactions, and degradation products. The inherent basicity of the quinoline nitrogen and the presence of the hydroxyl group can lead to challenges such as strong interactions with silica gel, making purification by standard column chromatography difficult.[1] This guide will address these common issues and provide robust solutions.
This section addresses specific issues you may encounter during the purification of (7-Chloroquinolin-2-yl)methanol.
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening?
A: Streaking is a common issue when purifying basic compounds like quinolines on acidic silica gel.[2] The basic nitrogen atom on your (7-Chloroquinolin-2-yl)methanol is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, adsorption leads to tailing spots on TLC and poor separation on a column.[1]
Solutions:
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your chosen eluent system containing 1-2% triethylamine (TEA).[3] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your compound. After deactivation, flush the column with the eluent without TEA to remove the excess base before loading your crude material.[3]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] Alternatively, a bonded silica phase such as amine-functionalized silica can be effective.[1]
Switch to Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18 stationary phase can be a powerful alternative.[1]
Q2: My compound seems to be degrading on the silica gel column. How can I prevent this?
A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[3]
Solutions:
Neutralization: As mentioned above, deactivating the silica gel with triethylamine is a primary solution.[3]
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Alternative Stationary Phases: Use neutral alumina or a bonded phase like diol to avoid the acidic environment of silica gel.[3]
Recrystallization Issues
Q3: I'm having trouble finding a single suitable solvent for recrystallization. What should I do?
A: It's not uncommon for a single solvent to be unsuitable for recrystallization, where the compound is either too soluble at all temperatures or not soluble enough even when hot.[4] In such cases, a two-solvent system is often the solution.[5]
Procedure for Two-Solvent Recrystallization:
Choose a "soluble" solvent in which your compound is highly soluble, even at room temperature.
Choose an "insoluble" solvent (miscible with the first solvent) in which your compound is poorly soluble.
Dissolve your crude (7-Chloroquinolin-2-yl)methanol in a minimal amount of the hot "soluble" solvent.[5]
While the solution is hot, add the "insoluble" solvent dropwise until you observe persistent cloudiness.[5]
If necessary, add a few more drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.[5]
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[6]
Q4: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
Solutions:
Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.
Increase the Amount of Solvent: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a surface for nucleation to begin.
Seed Crystals: Add a very small crystal of the pure compound to the cooled solution to initiate crystallization.
Acid-Base Extraction Issues
Q5: I've performed an acid-base extraction, but my yield is very low after recovering the compound from the aqueous layer. What went wrong?
A: Low recovery can be due to several factors during an acid-base extraction.
Troubleshooting Steps:
Incomplete Protonation/Deprotonation: Ensure you have used a sufficient amount of acid to fully protonate the quinoline nitrogen and transfer it to the aqueous layer. Check the pH of the aqueous layer to confirm it is acidic.
Incomplete Back Extraction: When regenerating the free base from the aqueous layer by adding a base, ensure you have added enough base to deprotonate the quinoline salt fully. Again, check the pH to ensure it is basic.
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Compound Solubility: If your protonated compound has some solubility in the organic layer, multiple extractions of the organic layer with the acidic solution may be necessary to maximize recovery.[7]
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Deactivation)
This protocol is designed for the purification of (7-Chloroquinolin-2-yl)methanol when standard silica gel chromatography leads to streaking and poor separation.
Materials:
Crude (7-Chloroquinolin-2-yl)methanol
Silica gel (230-400 mesh)
Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Triethylamine (TEA)
Glass column, flasks, and other standard laboratory glassware
Procedure:
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system of hexane and ethyl acetate that gives your desired compound an Rf value of approximately 0.2-0.3.[3]
Column Packing: Dry pack a glass column with silica gel.
Deactivation:
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
Flush the column with 2-3 column volumes of this deactivating solvent.[3]
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]
Sample Loading: Dissolve your crude (7-Chloroquinolin-2-yl)methanol in a minimum amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
Elution: Begin elution with your predetermined solvent system. You can use an isocratic elution or gradually increase the polarity by increasing the percentage of ethyl acetate.
Fraction Collection: Collect fractions and monitor them by TLC.
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified (7-Chloroquinolin-2-yl)methanol.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallizing (7-Chloroquinolin-2-yl)methanol.
Materials:
Crude (7-Chloroquinolin-2-yl)methanol
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
Erlenmeyer flasks
Heating source (hot plate)
Buchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[8]
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[8]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed.[6] Then, place the flask in an ice-water bath to maximize crystal formation.[6]
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 3: Purification by Acid-Base Extraction
This protocol is effective for separating the basic (7-Chloroquinolin-2-yl)methanol from neutral or acidic impurities.[9]
Materials:
Crude (7-Chloroquinolin-2-yl)methanol
Dichloromethane (DCM) or ethyl acetate
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
Separatory funnel
Beakers and flasks
Procedure:
Dissolution: Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate.[1]
Acidic Extraction:
Transfer the organic solution to a separatory funnel.
Shake the funnel vigorously, venting frequently. The protonated (7-Chloroquinolin-2-yl)methanol will move into the aqueous layer.[9]
Separate the layers and save the aqueous layer.
Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the basic compound.
Removal of Acidic Impurities (Optional): The organic layer can be washed with a weak base like saturated sodium bicarbonate solution to remove any acidic impurities.
Regeneration of the Free Base:
Combine the acidic aqueous extracts in a beaker or flask and cool in an ice bath.
Slowly add 1 M NaOH solution while stirring until the solution is basic (check with pH paper).
The deprotonated (7-Chloroquinolin-2-yl)methanol will precipitate out or form an oily layer.
Final Extraction:
Extract the basified aqueous solution with fresh dichloromethane (3 x volume of the aqueous layer).
Combine the organic extracts.
Drying and Isolation:
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent.
Remove the solvent under reduced pressure to yield the purified (7-Chloroquinolin-2-yl)methanol.
Identification and minimization of side products in quinoline synthesis
Topic: Identification and Minimization of Side Products Ticket Priority: High (Level 3 Technical Escalation) Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: The "Clean Reaction" Mandate Welco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification and Minimization of Side Products
Ticket Priority: High (Level 3 Technical Escalation)
Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "Clean Reaction" Mandate
Welcome to the Quinoline Synthesis Technical Support Hub. You are likely here because your reaction mixture has turned into an intractable black tar, or your LC-MS traces show a frustrating mixture of regioisomers.
Quinoline synthesis—particularly classical methods like Skraup and Doebner-von Miller —is notoriously unforgiving. These reactions rely on harsh condensation conditions that often trigger competitive polymerization pathways. This guide moves beyond basic textbook procedures to address the causality of failure and provides self-validating protocols to minimize side products.
Module 1: The "Black Tar" Phenomenon (Skraup & Doebner-von Miller)
User Issue:
"My Skraup reaction exothermed violently and solidified into a black, insoluble resin. Yield is <10%."
Root Cause Analysis:
The formation of "tar" is rarely random decomposition. It is the result of uncontrolled polymerization of the acrolein or vinyl ketone intermediate .
Mechanism: In the Skraup reaction, glycerol dehydrates to acrolein.[1][2][3] Acrolein is highly reactive; without immediate capture by the aniline (Michael addition), it undergoes acid-catalyzed radical polymerization.
Thermal Runaway: The reaction is exothermic.[2][4] If the temperature spikes too early, the rate of acrolein generation exceeds the rate of aniline addition, favoring polymerization over cyclization.
Troubleshooting Protocol: The Moderated Skraup
To minimize tar, you must throttle the concentration of free acrolein and suppress radical chains.
Step-by-Step Optimization:
Add a Radical Scavenger/Moderator: Do not run a "naked" Skraup. Add Ferrous Sulfate (
) .[4][5][6] It acts as an oxygen carrier and moderates the oxidation intensity, preventing the violent surges that lead to charring [1].
Control Water Content: Use "Dynamite grade" glycerol (low water). Excess water lowers the boiling point and stalls the dehydration step, leading to accumulation of intermediates that suddenly react when water boils off.
Reagent Order: Pre-mix the aniline, sulfuric acid, and moderator before heating.
Decision Logic: Skraup Optimization
Figure 1: Troubleshooting logic for preventing polymerization (tar) in Skraup synthesis.
Module 2: Regioselectivity in Meta-Substituted Anilines
User Issue:
"I used 3-methoxyaniline expecting 7-methoxyquinoline, but I see a significant amount of the 5-isomer. How do I control this?"
Technical Insight:
Cyclization of meta-substituted anilines is the most complex aspect of quinoline synthesis. The ring closure can occur at two ortho positions relative to the amine:
Para to the substituent (leading to the 7-substituted quinoline).
Ortho to the substituent (leading to the 5-substituted quinoline).
The Rule of Thumb (Electronic vs. Steric):
Electron-Donating Groups (EDG) (e.g., -OMe, -OH, -Me): Strongly activate the ring. Cyclization prefers the less sterically hindered position para to the EDG. Major Product: 7-isomer.
Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3): Deactivate the ring. The electronic directing effect is weaker, often leading to a mixture, though the 5-isomer can sometimes be favored depending on the specific method (e.g., Gould-Jacobs) [2].
Data: Regioisomer Ratios (Skraup Method)
Substituent (meta)
Electronic Effect
Major Isomer
Minor Isomer
Approx. Ratio (7:5)
-OCH3
Strong EDG
7-Methoxy
5-Methoxy
> 90 : 10
-CH3
Weak EDG
7-Methyl
5-Methyl
~ 60 : 40
-Cl
Weak EWG
7-Chloro
5-Chloro
~ 55 : 45
-NO2
Strong EWG
5-Nitro
7-Nitro
Mixture (Method dependent)
Separation Protocol:
If synthesis yields a mixture, chemical separation is often superior to chromatography for scale-up.
Zinc Chloride Complexation: Quinoline isomers often form
complexes with distinct solubilities.
Step: Dissolve crude oil in dilute HCl. Add
solution.[7][8] The 5-substituted isomer complex often precipitates first due to higher symmetry/packing.
Picrate Formation:
Step: Add saturated picric acid in ethanol. Recrystallize the picrate salt to purify the major isomer, then free the base with NaOH [3].
Module 3: Green Chemistry & Catalysis (Minimizing Waste)
User Issue:
"I need to move away from concentrated sulfuric acid due to waste disposal costs. What are the reliable alternatives?"
Modern Solution: Solid Acid Catalysis & Microwave Irradiation
Traditional methods generate liters of acidic waste. Modern protocols utilize solid acids which can be filtered and reused.
Recommended Workflow (Green Friedländer):
Instead of acid/base reflux, use Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia, or
) .
Protocol: Microwave-Assisted Synthesis [4]
Reagents: Mix 2-aminoaryl ketone (1.0 eq) and active methylene compound (1.2 eq).
Catalyst: Add 10 mol%
or -TSA.
Solvent: Ionic Liquid
(acts as both solvent and microwave absorber) OR Solvent-free (neat).
Conditions: Microwave irradiation at 100°C for 10–20 minutes.
Workup: Extract with ether. The ionic liquid/catalyst layer can often be washed and reused.
Benefits:
Yield: Often >90% due to rapid heating (minimizing thermal degradation).
Side Products: Fast reaction time prevents the "slow" side reactions like aldol polymerization of the ketone.
Module 4: Pathway Visualization
Understanding the competitive pathways is crucial for troubleshooting. The diagram below illustrates where the side products originate during the reaction mechanism.
Figure 2: Competitive pathways in quinoline synthesis showing the divergence point for tar formation and regioselectivity.
References
Clarke, H. T.; Davis, A. W. (1941).[5] "Quinoline".[2][5][6][7][8][9][10][11][12][13] Organic Syntheses, Coll.[5][6] Vol. 1, p. 478.[5] (Describes the use of Ferrous Sulfate to moderate the Skraup reaction).
Palmer, M. H. (1962). "The Skraup Reaction with meta-Substituted Anilines". Journal of the Chemical Society.
Chempedia. "Purification of Quinoline".
Sridharan, V.; et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis". Molecules. (Review of green chemistry approaches including microwave and ionic liquids).
Assessing Cross-Resistance Between Chloroquine and Novel Quinoline Compounds: A Comparative Guide for Drug Development Professionals
The enduring global health challenge posed by malaria is intrinsically linked to the evolution of drug resistance in Plasmodium parasites. Chloroquine (CQ), once a cornerstone of antimalarial chemotherapy, has been rende...
Author: BenchChem Technical Support Team. Date: February 2026
The enduring global health challenge posed by malaria is intrinsically linked to the evolution of drug resistance in Plasmodium parasites. Chloroquine (CQ), once a cornerstone of antimalarial chemotherapy, has been rendered largely ineffective in many regions due to the emergence and spread of resistant strains. This has catalyzed the development of novel quinoline-based antimalarial compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess cross-resistance between chloroquine and these next-generation quinolines, ensuring that new therapeutic strategies are both potent and durable.
The Specter of Resistance: Understanding Chloroquine's Mechanism and Its Evasion
Chloroquine, a 4-aminoquinoline, exerts its antimalarial effect by accumulating in the acidic food vacuole of the intraerythrocytic parasite.[1][2] Inside this organelle, the parasite digests host hemoglobin, releasing toxic heme. Chloroquine interferes with the detoxification of heme into hemozoin, leading to a buildup of free heme that damages parasite membranes and results in cell death.[2][3]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[4][5] These mutations enable the transporter to efflux protonated chloroquine from the food vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[4][5] Mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1) have also been implicated in modulating chloroquine resistance.[3][6]
Mechanism of Chloroquine Action and Resistance
Caption: Chloroquine's mechanism of action and resistance.
The Next Generation: An Overview of Novel Quinoline Compounds
The quest for new antimalarials has led to the development of various novel quinoline derivatives. These compounds often retain the quinoline scaffold, which is crucial for activity, but incorporate structural modifications to overcome existing resistance mechanisms.[7] Strategies include creating hybrid molecules that combine the quinoline core with other pharmacophores, such as ferrocene or sulfonamides, to enhance potency and evade resistance.[8] For instance, ferroquine, a ferrocenic analogue of chloroquine, has shown efficacy against multi-drug resistant P. falciparum isolates.[8] Other approaches involve synthesizing derivatives of existing drugs like mefloquine or designing entirely new quinoline-based chemotypes with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[9][10]
Experimental Assessment of Cross-Resistance: A Methodological Guide
Determining the potential for cross-resistance between chloroquine and novel quinoline compounds is a critical step in the drug development pipeline. This requires a multi-faceted approach, combining in vitro and in vivo methodologies.
In vitro assays are the cornerstone for quantifying the intrinsic activity of antimalarial compounds against different parasite strains.[11]
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
This radioisotopic method is a widely used and sensitive assay for determining parasite viability.[12]
Parasite Culture: Maintain synchronized cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains in human erythrocytes.
Drug Preparation: Prepare serial dilutions of chloroquine and the novel quinoline compounds in a 96-well microtiter plate.
Incubation: Add the parasite culture (0.5% parasitemia, 2.5% hematocrit) to the drug-containing wells and incubate for 24 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
Harvesting and Measurement: Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve. The Resistance Index (RI) is calculated as the IC₅₀ for the resistant strain divided by the IC₅₀ for the sensitive strain. An RI significantly greater than 1 for a novel compound suggests cross-resistance with chloroquine.
Data Presentation: Comparative In Vitro Activity
Compound
Strain
IC₅₀ (nM)
Resistance Index (RI)
Chloroquine
3D7 (CQ-S)
20
15
Dd2 (CQ-R)
300
Novel Quinoline A
3D7 (CQ-S)
15
12
Dd2 (CQ-R)
180
Novel Quinoline B
3D7 (CQ-S)
25
1.2
Dd2 (CQ-R)
30
Note: The data presented in this table is illustrative and not from a specific study.
While in vitro assays provide crucial data on intrinsic activity, in vivo models are essential for evaluating a compound's efficacy in a complex biological system and confirming cross-resistance.[13] The standard model is the 4-day suppressive test in Plasmodium berghei-infected mice.[14]
Detailed Protocol: 4-Day Suppressive Test
Infection: Inoculate mice with P. berghei, including a chloroquine-resistant strain.
Treatment: Administer the test compounds (chloroquine and novel quinolines) orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection.
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
Data Analysis: Calculate the percent suppression of parasitemia relative to an untreated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) are then determined. A significant increase in the ED₅₀ or ED₉₀ against the CQ-resistant strain compared to the CQ-sensitive strain indicates in vivo cross-resistance.
Human Challenge Models
For late-stage preclinical or early clinical development, controlled human malaria infection (CHMI) models offer a powerful tool to assess the efficacy of novel antimalarials in a highly controlled setting.[15] These studies involve intentionally infecting healthy volunteers with malaria parasites and then treating them with the investigational drug.
Molecular Mechanisms of Cross-Resistance
Understanding the molecular basis of cross-resistance is vital for designing next-generation drugs. Key molecular markers associated with quinoline resistance should be investigated in parasite strains exhibiting reduced susceptibility to novel compounds.
pfcrt and pfmdr1 Sequencing: Sequence these genes in both sensitive and resistant parasite lines to identify mutations that correlate with the resistance phenotype.[16][17]
Gene Copy Number Variation: Quantify the copy number of pfmdr1, as increased copy number has been linked to mefloquine resistance and may influence susceptibility to other quinolines.[6]
Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess changes in the expression levels of transporter genes like pfcrt and pfmdr1 in response to drug pressure.
Concluding Remarks and Future Directions
The assessment of cross-resistance between chloroquine and novel quinoline compounds is a critical and multifaceted process. A systematic approach that integrates robust in vitro and in vivo assays with molecular characterization is essential for identifying promising drug candidates with a low propensity for resistance. As the landscape of antimalarial drug discovery continues to evolve, the principles and methodologies outlined in this guide will serve as a valuable resource for researchers dedicated to developing effective and durable treatments to combat malaria. The ultimate goal is to populate the drug development pipeline with novel quinolines that are not only potent against current resistant strains but also resilient to the evolution of future resistance.
References
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]
de Souza, M. V. N. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 84. [Link]
Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 159. [Link]
Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 549-563. [Link]
Rosenthal, P. J. (2023). Mechanisms of drug action and resistance. Tulane University. [Link]
World Health Organization. (2007). Field application of in vitro assays for sensitivity of human malaria parasites to antimalarial drugs. [Link]
Noedl, H., et al. (2001). In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance. The American Journal of Tropical Medicine and Hygiene, 65(6), 696-699. [Link]
Noedl, H., et al. (2001). In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance. The American Journal of Tropical Medicine and Hygiene, 65(6), 696-699. [Link]
Singh, P., & Kumar, V. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(8), 1856. [Link]
WWARN. (2011). World Antimalarial Resistance Network (WWARN) II: In vitro antimalarial drug susceptibility. Malaria Journal, 10, 82. [Link]
Amambua-Ngwa, A., et al. (2019). P. falciparum and Its Molecular Markers of Resistance to Antimalarial Drugs. IntechOpen. [Link]
Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 20(9), 1395-1406. [Link]
Valecha, N., et al. (2013). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research, 138(1), 93-101. [Link]
Gaviraghi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064. [Link]
Ecker, A., et al. (2012). Molecular Markers of Plasmodium Resistance to Antimalarials. In Antimalarial Drugs (pp. 249-279). Springer. [Link]
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7772. [Link]
Kaur, K., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(54), 43416-43444. [Link]
Ross, L. S., & Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 9(10), a033320. [Link]
Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Models for Compound Screening. Nature Protocols. [Link]
Li, Y., et al. (2023). A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China. Frontiers in Cellular and Infection Microbiology, 13, 1146603. [Link]
M’bondoukwé, N. P., et al. (2023). Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon. Pathogens, 12(4), 515. [Link]
Roepe, P. D. (2009). Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria. Future Microbiology, 4(4), 447-461. [Link]
Dondorp, A. M., et al. (2019). In Vivo Assessments to Detect Antimalarial Resistance. Methods in Molecular Biology, 2013, 105-121. [Link]
de Souza, M. V. N. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 84. [Link]
Yeo, S. J., et al. (2020). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 19(1), 22. [Link]